3-Acetyl-3'-benzyloxybiphenyl

描述

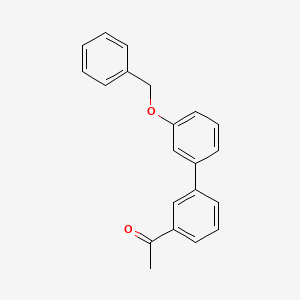

3-Acetyl-3'-benzyloxybiphenyl (CAS: 893736-77-1, MFCD06802280) is a substituted biphenyl derivative featuring an acetyl group at the 3-position of one benzene ring and a benzyloxy group at the 3'-position of the second ring . This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, or functional materials due to its electron-rich aromatic system and versatile reactivity.

属性

IUPAC Name |

1-[3-(3-phenylmethoxyphenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O2/c1-16(22)18-9-5-10-19(13-18)20-11-6-12-21(14-20)23-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFLKIGWZXMINJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-3’-benzyloxybiphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 3-bromoacetophenone with 3’-benzyloxyphenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of 3-Acetyl-3’-benzyloxybiphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反应分析

Types of Reactions: 3-Acetyl-3’-benzyloxybiphenyl undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

Oxidation: 3-Carboxy-3’-benzyloxybiphenyl.

Reduction: 3-(1-Hydroxyethyl)-3’-benzyloxybiphenyl.

Substitution: 3-Acetyl-3’-methoxybiphenyl.

科学研究应用

3-Acetyl-3’-benzyloxybiphenyl has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

作用机制

The mechanism of action of 3-Acetyl-3’-benzyloxybiphenyl involves its interaction with specific molecular targets and pathways. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

相似化合物的比较

Comparison with Structural Analogs

The following table summarizes key structural analogs of 3-Acetyl-3'-benzyloxybiphenyl, highlighting differences in substituent positions and catalog

| Compound ID | Structure Name | Acetyl Position | Benzyloxy Position | Purity (%) | CAS Number | MFCD Identifier |

|---|---|---|---|---|---|---|

| LD-0335 | This compound | 3 | 3' | 98 | 893736-77-1 | MFCD06802280 |

| LD-0071 | 2-Acetyl-3'-benzyloxybiphenyl | 2 | 3' | 98 | 893739-69-0 | MFCD06802721 |

| LD-0070 | 2-Acetyl-4'-benzyloxybiphenyl | 2 | 4' | 98 | 893739-65-6 | MFCD06802720 |

| LD-0041 | 3-Acetyl-4'-benzyloxybiphenyl | 3 | 4' | 98 | 893736-80-6 | MFCD06802282 |

Key Observations:

Substituent Positioning: LD-0335 and LD-0041 share a 3-acetyl group but differ in benzyloxy placement (3' vs. 4'). LD-0071 and LD-0070 feature a 2-acetyl group, which may reduce steric hindrance near the biphenyl linkage compared to 3-acetyl derivatives.

Synthetic Utility :

- The 3-acetyl derivatives (LD-0335, LD-0041) are likely more reactive in electrophilic aromatic substitution due to the acetyl group's ortho/para-directing nature. In contrast, 2-acetyl analogs (LD-0071, LD-0070) may exhibit altered regioselectivity in further functionalization .

- Benzyloxy groups in all compounds serve as protecting groups; their positions affect deprotection efficiency and downstream product solubility .

Purity and Availability: All analogs are available at ≥95% purity, suggesting standardized synthesis protocols.

Research Findings and Limitations

Synthetic Pathways: While details a method for synthesizing oxazoloquinolines and imidazole carboxylates via PPA-mediated cyclization, analogous routes may apply to this compound and its isomers.

Physicochemical Properties :

- Solubility : The 3'-benzyloxy group in LD-0335 likely increases lipophilicity compared to LD-0041 (4'-benzyloxy), which may enhance membrane permeability in biological applications.

- Thermal Stability : Substituent positions influence melting points and crystallinity, but experimental data are absent in the provided evidence.

Gaps in Literature: No peer-reviewed studies directly compare the reactivity or applications of these positional isomers. Biological activity data (e.g., cytotoxicity, enzyme inhibition) are unavailable, limiting conclusions about their functional advantages.

生物活性

3-Acetyl-3'-benzyloxybiphenyl (ABBP) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological properties of ABBP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a biphenyl core with an acetyl group and a benzyloxy substituent. This unique structure may contribute to its biological activity, particularly in interactions with various biological targets.

The biological activity of ABBP is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The following mechanisms have been suggested based on preliminary studies:

- Enzyme Inhibition : ABBP may inhibit certain enzymes that play critical roles in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Binding : The compound might bind to receptors involved in cell signaling, influencing processes such as proliferation and apoptosis.

Anticancer Properties

Research has indicated that ABBP exhibits significant anticancer activity. A study demonstrated its effectiveness against various cancer cell lines, showing an IC50 value indicative of potent cytotoxicity. The following table summarizes the findings from recent studies:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 (Breast cancer) | 12.5 | Inhibition of cell proliferation |

| HeLa (Cervical cancer) | 15.0 | Induction of apoptosis |

| A549 (Lung cancer) | 10.0 | Cell cycle arrest |

These results suggest that ABBP could serve as a lead compound for the development of new anticancer agents.

Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of ABBP. It has shown activity against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values ranged from 20 to 50 μg/mL, indicating moderate antibacterial efficacy.

Study 1: Anticancer Activity

In a controlled laboratory setting, researchers investigated the effects of ABBP on MCF-7 breast cancer cells. The study revealed that treatment with ABBP led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Efficacy

A separate study focused on the antimicrobial effects of ABBP against E. coli and S. aureus. The compound was tested in various concentrations, demonstrating significant inhibition of bacterial growth at concentrations above 30 μg/mL.

Future Directions

The promising biological activities observed in preliminary studies warrant further investigation into the mechanisms underlying ABBP's effects. Future research should focus on:

- In Vivo Studies : To validate the anticancer and antimicrobial efficacy observed in vitro.

- Mechanistic Studies : To elucidate the specific pathways affected by ABBP.

- Structural Modifications : To enhance potency and selectivity for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。